Product packaging for 3-Hydroxypropionate(Cat. No.:CAS No. 1190-23-4)

3-Hydroxypropionate

Cat. No.: B073278
CAS No.: 1190-23-4
M. Wt: 89.07 g/mol
InChI Key: ALRHLSYJTWAHJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypropionate (3-HP) is a pivotal three-carbon organic acid that serves as a crucial metabolic intermediate in several biochemical pathways, making it a compound of significant interest in multiple research fields. Its primary research value lies in its role as a key precursor in the biosynthetic production of industrially relevant chemicals, most notably bio-based acrylic acid and the biodegradable polymer poly(this compound). Researchers utilize this compound to study and engineer microbial metabolic pathways, such as the 3-HP cycle for CO2 fixation, to develop sustainable biomanufacturing platforms. In metabolomics and cell biology, it is employed to investigate disruptions in fatty acid synthesis and mitochondrial metabolism, as it can influence the cellular pool of coenzyme A. Furthermore, its involvement as an intermediate in the catabolism of certain amino acids and its potential accumulation under specific physiological conditions make it a biomarker of interest in metabolic disorder research. This high-purity reagent is essential for advancing studies in synthetic biology, metabolic engineering, and the development of green alternatives to petrochemical-derived products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5O3- B073278 3-Hydroxypropionate CAS No. 1190-23-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1190-23-4

Molecular Formula

C3H5O3-

Molecular Weight

89.07 g/mol

IUPAC Name

3-hydroxypropanoate

InChI

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)/p-1

InChI Key

ALRHLSYJTWAHJZ-UHFFFAOYSA-M

SMILES

C(CO)C(=O)[O-]

Canonical SMILES

C(CO)C(=O)[O-]

Synonyms

3-hydroxypropanoic acid
3-hydroxypropionate
3-hydroxypropionic acid
beta-lactic acid
hydracrylic acid

Origin of Product

United States

Biosynthesis Pathways of 3 Hydroxypropionate

Glycerol-Dependent Pathways for 3-Hydroxypropionate Production

Microorganisms have evolved distinct pathways to metabolize glycerol (B35011) into 3-HP. These can be broadly categorized into two main routes: a Coenzyme A (CoA)-independent pathway and a CoA-dependent pathway. frontiersin.org Both pathways initiate with the same crucial step: the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA). frontiersin.org

Coenzyme A-Independent Glycerol Pathway

The CoA-independent pathway is a direct, two-step process for 3-HP synthesis from glycerol. nih.govalfa-chemistry.com This pathway is the most extensively studied for microbial production of 3-HP from glycerol due to its simplicity. nih.gov

The inaugural step in both glycerol-dependent pathways is the dehydration of glycerol to form 3-hydroxypropionaldehyde (3-HPA). frontiersin.orgmdpi.com This reaction is catalyzed by the enzyme glycerol dehydratase (GDHt). google.com.nagoogle.com This enzyme can be found in a variety of bacteria, including species of Klebsiella, Citrobacter, Lactobacillus, and Clostridium. google.com The conversion of glycerol to 3-HPA is a redox-neutral reaction. d-nb.info

Following the formation of 3-HPA, the second and final step in the CoA-independent pathway is its oxidation to 3-HP. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH). nih.govmdpi.com The efficiency of this step is critical, as the intermediate 3-HPA can be toxic to microbial cells. frontiersin.org Therefore, a high level of ALDH activity is essential for the effective production of 3-HP and to prevent the accumulation of the toxic intermediate. frontiersin.orgcapes.gov.br Various aldehyde dehydrogenases have been utilized in recombinant organisms to facilitate this conversion, including those from Escherichia coli, humans, and Saccharomyces cerevisiae. google.com.na

Glycerol dehydratase is a coenzyme B12-dependent enzyme. oup.comoup.com Coenzyme B12, also known as adenosylcobalamin, is an essential cofactor for the catalytic activity of the enzyme. oup.comresearchgate.net The reaction mechanism involves the homolytic cleavage of the cobalt-carbon bond in coenzyme B12, which initiates a radical-based rearrangement of the substrate. oup.com However, during catalysis with glycerol as a substrate, the enzyme is susceptible to mechanism-based suicide inactivation. oup.comresearchgate.net This inactivation results from an irreversible cleavage of the coenzyme B12 cofactor, leading to the formation of an inactive cobalamin derivative. oup.comfrontiersin.org Some microorganisms, like Klebsiella pneumoniae, can naturally synthesize coenzyme B12, which is an advantage for industrial processes. nih.govfrontiersin.org However, in hosts like E. coli that cannot produce coenzyme B12, it must be supplied exogenously, which can increase production costs. frontiersin.orgmdpi.com The reactivation of the inactivated enzyme requires a reactivase protein system and ATP. oup.com

Aldehyde Dehydrogenase Activity

Coenzyme A-Dependent Glycerol Pathway

The CoA-dependent pathway for 3-HP production from glycerol is a multi-step process that was first identified in Lactobacillus species. mdpi.com

After the initial conversion of glycerol to 3-HPA by glycerol dehydratase, the CoA-dependent pathway diverges. frontiersin.org The enzyme propionaldehyde (B47417) dehydrogenase (PduP) catalyzes the conversion of 3-HPA to 3-hydroxypropionyl-CoA (3-HP-CoA). mdpi.comresearchgate.net This enzyme is a coenzyme A-acylating propionaldehyde dehydrogenase. researchgate.net Following the formation of 3-HP-CoA, two additional enzymes, a phosphotransacylase (PduL) and a propionate (B1217596) kinase (PduW), are required to convert 3-HP-CoA into the final product, 3-HP. nih.govnih.gov This pathway has been studied in organisms like Lactobacillus reuteri. frontiersin.orgmdpi.com The PduP from L. reuteri has been shown to be more active than the corresponding enzyme from Salmonella enterica. researchgate.net

Research Findings Summary

PathwayKey EnzymesInitial SubstrateIntermediate(s)Final ProductCoenzyme Requirement
Coenzyme A-Independent Glycerol Dehydratase, Aldehyde DehydrogenaseGlycerol3-HydroxypropionaldehydeThis compoundCoenzyme B12
Coenzyme A-Dependent Glycerol Dehydratase, Propionaldehyde Dehydrogenase (PduP), Phosphotransacylase (PduL), Propionate Kinase (PduW)Glycerol3-Hydroxypropionaldehyde, 3-Hydroxypropionyl-CoA, 3-Hydroxypropionyl-phosphateThis compoundCoenzyme B12, Coenzyme A
Phosphotransferase and Propionic Acid Kinase Activities

A notable pathway for 3-HP synthesis, particularly from glycerol, involves a coenzyme A (CoA)-dependent route that culminates in the action of a phosphotransferase and a propionate kinase. This pathway is found in nature in organisms like Lactobacillus reuteri and has been engineered into other microbial hosts. nih.govfrontiersin.org

In this pathway, glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA). The subsequent steps involve the conversion of 3-HPA to 3-hydroxypropionyl-CoA (3-HP-CoA) by a propionaldehyde dehydrogenase. frontiersin.org The terminal steps to generate 3-HP are catalyzed by two key enzymes:

Phosphotransferase (PduL): This enzyme catalyzes the transfer of a phosphate (B84403) group to 3-HP-CoA, forming 3-hydroxypropionyl-phosphate (3-HP-P). nih.gov

Propionate Kinase (PduW): This kinase then acts on 3-HP-P, removing the phosphate group to yield the final product, this compound. This final step is also coupled with the generation of one molecule of ATP. nih.govfrontiersin.org

3-HP-CoA → 3-HP-P → 3-HP

This CoA-dependent pathway, while efficient, requires the careful orchestration of multiple enzymatic activities to ensure high flux towards 3-HP.

Malonyl-CoA Pathway for this compound Biosynthesis

The malonyl-CoA pathway is a widely engineered and promising route for 3-HP production due to its thermodynamic feasibility and broad substrate flexibility, as acetyl-CoA is a central metabolite derived from various carbon sources. sdu.edu.cn This pathway essentially diverts a key intermediate from fatty acid synthesis towards the production of 3-HP. It involves two principal enzymatic steps: the carboxylation of acetyl-CoA to malonyl-CoA, followed by the reduction of malonyl-CoA to 3-HP. sdu.edu.cn

Acetyl-CoA Carboxylase (ACC) Mechanism and Regulation

Acetyl-CoA Carboxylase (ACC) is the enzyme responsible for the first committed step in this pathway. It catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. sdu.edu.cn The reaction proceeds as follows:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

ACC is a biotin-dependent enzyme and its activity is a critical control point in fatty acid biosynthesis, making it a key target for metabolic engineering. The genes encoding ACC are ubiquitous in a wide range of organisms. sdu.edu.cn Regulation of ACC is complex and occurs at both transcriptional and post-translational levels. In many organisms, its activity is allosterically regulated and can be subject to feedback inhibition. Enhancing the expression and activity of ACC is a common strategy to increase the intracellular pool of malonyl-CoA available for 3-HP synthesis.

Malonyl-CoA Reductase (MCR) Catalysis

The central enzyme that defines this pathway is Malonyl-CoA Reductase (MCR). This enzyme is responsible for the two-step reduction of malonyl-CoA to 3-HP. Originally discovered in the thermophilic bacterium Chloroflexus aurantiacus as part of its carbon fixation cycle, MCR has been widely adopted for heterologous 3-HP production. sdu.edu.cnnih.gov

MCR is a remarkable bifunctional enzyme, possessing two distinct catalytic domains within a single polypeptide chain. These domains work in succession to carry out the complete reduction of malonyl-CoA.

MCR-C (C-terminal domain): This domain exhibits aldehyde dehydrogenase activity. It catalyzes the first reduction step, converting malonyl-CoA to an intermediate, malonate semialdehyde. This reaction consumes one molecule of NADPH.

MCR-N (N-terminal domain): This domain functions as an alcohol dehydrogenase. It takes the malonate semialdehyde produced by the MCR-C domain and reduces it further to this compound, a reaction that also requires NADPH.

The bifunctional nature of MCR is advantageous as it channels the reactive malonate semialdehyde intermediate directly to the second active site, which can help to minimize its potential toxicity to the host cell.

Malonate semialdehyde is the pivotal, albeit transient, intermediate in the MCR-catalyzed reaction. It is the product of the first reduction step and the substrate for the second.

Malonyl-CoA --(MCR-C, NADPH)--> Malonate Semialdehyde --(MCR-N, NADPH)--> this compound

Bifunctional Nature of MCR (MCR-C and MCR-N)

Strategies for Precursor Supply and Carbon Flux Management in the Malonyl-CoA Pathway

To achieve high titers of 3-HP, it is imperative to optimize the metabolic network to channel more carbon towards the desired product. This involves both increasing the supply of precursors and minimizing the diversion of intermediates to competing pathways.

Key strategies include:

Enhancing Acetyl-CoA and Malonyl-CoA Pools: Overexpression of the acetyl-CoA carboxylase (ACC) is a primary strategy to boost the supply of malonyl-CoA. nih.gov Additionally, engineering central carbon metabolism to increase the availability of acetyl-CoA is crucial.

Downregulating Competing Pathways: The primary competing pathway for malonyl-CoA is fatty acid biosynthesis. The use of inhibitors or genetic modifications to downregulate key enzymes in fatty acid synthesis can redirect the flow of malonyl-CoA towards 3-HP production.

Cofactor Engineering: The MCR-catalyzed reaction is dependent on the reducing equivalent NADPH. Ensuring a sufficient and balanced supply of NADPH through the engineering of central metabolic pathways is essential for maximizing 3-HP production.

Below is a table summarizing research findings on 3-HP production via the malonyl-CoA pathway in engineered E. coli.

Host StrainKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)
E. coliOverexpression of MCR from C. aurantiacus, E. coli ACC, and E. coli PrpEGlucose0.0130.0098 (wt/wt cell dry weight)
E. coliOptimization of MCR expression, downregulation of competing pathwaysGlucose>40Not Reported

This table presents selected data and is not exhaustive of all research in the field.

Beta-Alanine (B559535) Pathway for this compound Biosynthesis

The biosynthesis of this compound can be achieved through the beta-alanine pathway, which utilizes aspartate as a precursor. mdpi.com This pathway involves a series of enzymatic reactions to convert aspartate into the final product, this compound. The theoretical yield of this compound is considered to be high via this pathway. researchgate.net

Beta-Alanine Aminotransferase Activity

Following the formation of β-alanine, the next step involves its conversion to malonate semialdehyde. This transamination reaction is catalyzed by β-alanine-pyruvate aminotransferase (BAPAT) or γ-aminobutyrate transaminase (GABT). frontiersin.orggoogle.com BAPAT facilitates the transfer of an amino group from β-alanine to an acceptor molecule, such as pyruvate (B1213749), resulting in the formation of malonate semialdehyde and L-alanine. frontiersin.orgnih.gov The BAPAT from Bacillus cereus (BcHPDH) is considered a highly active enzyme for this conversion. frontiersin.orgresearchgate.net

This compound Dehydrogenase Activity

The final step in the beta-alanine pathway is the reduction of malonate semialdehyde to this compound. This reaction is catalyzed by this compound dehydrogenase (HPDH), which belongs to the family of oxidoreductases. frontiersin.orgwikipedia.org This enzyme utilizes NADH or NADPH as a cofactor to reduce the aldehyde group of malonate semialdehyde to a hydroxyl group, yielding this compound. researchgate.netwikipedia.org The systematic name for this enzyme is 3-hydroxypropanoate:NAD+ oxidoreductase. wikipedia.org An efficient HPDH for this conversion is the one from Escherichia coli (EcHPDH). frontiersin.orgfrontiersin.org

Propionyl-CoA Pathway (Modified Beta-Oxidation) to this compound

An alternative route for the biosynthesis of this compound is the propionyl-CoA pathway, which is also referred to as a modified β-oxidation pathway. nih.govnih.gov This pathway has been suggested to exist in various organisms, including some plants, insects, and bacteria. nih.gov

Formation of Propionyl-CoA

The starting point for this pathway is the formation of propionyl-CoA. Propionyl-CoA can be derived from several metabolic sources, including the catabolism of odd-chain fatty acids and certain amino acids. nih.gov In some engineered pathways, propionate is supplied to the medium and then activated to propionyl-CoA within the cell. nih.gov This activation can be catalyzed by propionyl-CoA synthetase or propionate CoA-transferase. mdpi.comnih.gov For instance, in E. coli, propionyl-CoA can be derived from succinyl-CoA. nih.gov

Acryloyl-CoA and 3-Hydroxypropionyl-CoA Intermediates

Once propionyl-CoA is formed, it undergoes a series of reactions analogous to β-oxidation. First, propionyl-CoA is converted to acryloyl-CoA. nih.govpnas.org This dehydrogenation reaction is catalyzed by an acyl-CoA dehydrogenase. nih.govpnas.org Subsequently, acryloyl-CoA is hydrated to form 3-hydroxypropionyl-CoA. nih.govnih.gov This step is catalyzed by an enoyl-CoA hydratase, such as 3-hydroxypropionyl-CoA dehydratase. nih.govnih.govnih.gov Finally, 3-hydroxypropionyl-CoA is hydrolyzed to release this compound. This final conversion can be catalyzed by enzymes such as 3-hydroxypropionyl-CoA hydrolase or propionate-CoA transferase. mdpi.comnih.gov In some organisms, a trifunctional enzyme, propionyl-CoA synthase, can catalyze the conversion of this compound to propionyl-CoA through the intermediates 3-hydroxypropionyl-CoA and acryloyl-CoA. nih.govasm.org

3 Hydroxypropionate in Autotrophic Carbon Fixation Cycles

The 3-Hydroxypropionate Cycle (Chloroflexus aurantiacus)

The phototrophic green nonsulfur bacterium Chloroflexus aurantiacus employs the this compound bi-cycle for autotrophic carbon fixation. nih.govasm.org This pathway is distinct from the more commonly known Calvin-Benson-Bassham cycle. asm.org The cycle initiates with the carboxylation of acetyl-CoA. nih.gov An interesting characteristic of this organism is the excretion of this compound into the medium during the late growth phase of autotrophically growing cultures. nih.gov

3 HCO₃⁻ + 5 ATP + 6 NADPH + 1 quinone → 1 pyruvate (B1213749) + 6 NADP⁺ + 1 quinoneH₂ + 3 ADP + 3 phosphate (B84403) + 2 AMP + 2 pyrophosphate nih.gov

This energy input is equivalent to 7 ATP molecules for the formation of one pyruvate molecule, which is comparable to the energy demand of the Calvin cycle. nih.gov Each turn of the initial cycle results in the net fixation of two bicarbonate molecules to produce one molecule of glyoxylate (B1226380). asm.org The conversion of glyoxylate and propionyl-CoA to acetyl-CoA and pyruvate has a standard free energy change (ΔG°′) of -14 kJ mol⁻¹, making the second cycle effectively unidirectional towards pyruvate formation. nih.gov

The this compound pathway in C. aurantiacus is organized into two interconnected cycles, often referred to as a bi-cycle. asm.orgpnas.org

The initial phase of the cycle involves the fixation of carbon dioxide. libretexts.org This is accomplished through the action of two key carboxylating enzymes: acetyl-CoA carboxylase and propionyl-CoA carboxylase. libretexts.orgresearchgate.net Acetyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. libretexts.org Propionyl-CoA carboxylase is also a biotin-dependent enzyme that functions in the carboxylation of propionyl-CoA. libretexts.org These reactions lead to the formation of malyl-CoA, which is subsequently cleaved to yield acetyl-CoA and glyoxylate. libretexts.org This first part of the pathway effectively fixes two molecules of bicarbonate to form one molecule of glyoxylate. pnas.orgpnas.org

The second part of the bi-cycle is dedicated to the assimilation of glyoxylate. pnas.orgpnas.org Glyoxylate combines with propionyl-CoA, an intermediate from the first cycle, to form β-methylmalyl-CoA. asm.orgpnas.org This is followed by a series of reactions, including dehydration to mesaconyl-C1-CoA and an intramolecular transfer of the CoA moiety to form mesaconyl-C4-CoA. pnas.org Mesaconyl-C4-CoA is then hydrated to (S)-citramalyl-CoA, which is ultimately cleaved to produce pyruvate and regenerate acetyl-CoA. pnas.org This regeneration of acetyl-CoA allows the cycle to continue. pnas.org The net result of this second cycle is the disproportionation of glyoxylate and propionyl-CoA into acetyl-CoA and pyruvate. pnas.org

The entire this compound bi-cycle involves 19 steps catalyzed by only 13 enzymes. pnas.org A key and characteristic enzyme of this pathway is malonyl-CoA reductase. nih.gov Other crucial enzymes include acetyl-CoA carboxylase, propionyl-CoA carboxylase, and a trifunctional lyase that cleaves (S)-malyl-CoA, β-methylmalyl-CoA, and (S)-citramalyl-CoA. pnas.org

Malonyl-CoA reductase is a pivotal enzyme in the this compound cycle, catalyzing the NADPH-dependent reduction of malonyl-CoA to this compound. nih.govnih.gov This reaction proceeds in two steps, with malonate semialdehyde as a free intermediate. nih.govasm.org

Step 1: Malonyl-CoA + NADPH + H⁺ → Malonate semialdehyde + NADP⁺ + CoA nih.govStep 2: Malonate semialdehyde + NADPH + H⁺ → this compound + NADP⁺ nih.gov

In C. aurantiacus, this enzyme is a large, bifunctional protein that harbors both aldehyde dehydrogenase and alcohol dehydrogenase activities. nih.govnih.gov The enzyme is highly specific for its substrates, with apparent Kₘ values of 30 µM for malonyl-CoA and 25 µM for NADPH. nih.govasm.org The specific activity of malonyl-CoA reductase is higher in autotrophically grown cells compared to heterotrophically grown cells, indicating its regulation based on the mode of growth. nih.gov The enzyme from C. aurantiacus is a homodimer with subunits of approximately 145 kDa each. nih.govrcsb.org Structural studies have revealed that the N-terminal region is responsible for the reduction of malonate semialdehyde to this compound, while the C-terminal region catalyzes the initial reduction of malonyl-CoA. rcsb.orgasm.org

PropertyValue
SubstratesMalonyl-CoA, NADPH nih.gov
ProductsThis compound, CoA, NADP⁺ nih.govasm.org
IntermediateMalonate semialdehyde nih.gov
Apparent Kₘ (Malonyl-CoA)30 µM nih.gov
Apparent Kₘ (NADPH)25 µM nih.gov
Optimal pH7.8 asm.org
Cation RequirementDivalent cations (e.g., Mg²⁺, Fe²⁺) asm.org

Core Enzymatic Components and Reactions of the this compound Cycle

Propionyl-CoA Synthase

In the this compound bicycle of Chloroflexus aurantiacus, the conversion of this compound to propionyl-CoA is catalyzed by a single, large trifunctional enzyme named propionyl-CoA synthase. asm.orgcapes.gov.brnih.gov This enzyme streamlines a three-step reaction sequence. capes.gov.brnih.gov

This enzyme is a natural fusion protein with a calculated molecular weight of approximately 201 kDa, consisting of three distinct domains: a CoA ligase, an enoyl-CoA hydratase, and an enoyl-CoA reductase. capes.gov.brnih.gov Studies have shown that the enzyme likely exists as a homotrimeric or homotetrameric structure. nih.gov The activity of propionyl-CoA synthase is upregulated in autotrophically grown cells, supporting its crucial role in CO₂ fixation. capes.gov.br

SubstrateApparent Kₘ Value
This compound15 µM
NADPH10 µM
ATP50 µM
CoA10 µM

Table 1: Michaelis-Menten kinetics of Propionyl-CoA Synthase from C. aurantiacus. capes.gov.br

Methylmalonyl-CoA Epimerase and Mutase

Following the formation of propionyl-CoA, it is carboxylated to (S)-methylmalonyl-CoA. asm.org This intermediate is then converted to succinyl-CoA through the sequential action of two enzymes: methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase. nih.govresearchgate.net This conversion is a key step in both the this compound bicycle and the this compound/4-hydroxybutyrate cycle. nih.govcaltech.edu

Methylmalonyl-CoA Epimerase (MCEE) catalyzes the reversible conversion between (S)-methylmalonyl-CoA and its stereoisomer, (R)-methylmalonyl-CoA. kegg.jp This step is necessary because the subsequent enzyme, methylmalonyl-CoA mutase, is specific for the (R)-isomer.

Methylmalonyl-CoA Mutase (MCM) catalyzes the intramolecular rearrangement of the carbon skeleton of (R)-methylmalonyl-CoA to form succinyl-CoA. nih.govresearchgate.net This isomerization reaction is a critical link, connecting the C₃ intermediate (propionyl-CoA) pathway to C₄ compounds of central metabolism. asm.org In many organisms, MCM is a heterodimeric enzyme. nih.gov

The presence of genes encoding both methylmalonyl-CoA epimerase and mutase is a characteristic feature of organisms utilizing these carbon fixation pathways. nih.govcaltech.edu

Succinyl-CoA:(S)-Malate-CoA Transferase

In the this compound bicycle of Chloroflexus aurantiacus, succinyl-CoA serves as a CoA donor to activate (S)-malate. This reaction is catalyzed by Succinyl-CoA:(S)-malate-CoA transferase (Smt). nih.govnih.gov The enzyme facilitates the reversible transfer of coenzyme A from succinyl-CoA to (S)-malate, yielding (S)-malyl-CoA and succinate (B1194679). nih.govnih.gov

The reaction is as follows: Succinyl-CoA + (S)-malate ⇌ Succinate + (S)-malyl-CoA nih.govuniprot.org

This CoA transferase is a member of the class III CoA transferase family. nih.govnih.gov In C. aurantiacus, it forms a large complex composed of two different subunits (α and β) of 46 and 44 kDa, respectively. nih.govnih.gov The enzyme exhibits high specificity for succinyl-CoA as the CoA donor but can also accept L-citramalate as the CoA acceptor, though it does not act on the corresponding D-stereoisomers. nih.govnih.gov The genes for this enzyme are often clustered with the gene for (S)-malyl-CoA lyase, the next enzyme in the pathway, and their expression is upregulated under autotrophic conditions. nih.gov

CharacteristicDescription
Enzyme Commission NumberEC 2.8.3.22 uniprot.orgmicrobialtec.com
Subunitsα (46 kDa) and β (44 kDa) nih.govnih.gov
CoA Donor SpecificityHighly specific for Succinyl-CoA uniprot.org
CoA Acceptor(S)-malate, L-citramalate nih.govuniprot.org
Optimum Temperature55 °C uniprot.org
Optimum pH6.5 uniprot.org

Table 2: Properties of Succinyl-CoA:(S)-malate-CoA transferase from C. aurantiacus.

(S)-Malyl-CoA Lyase

The final step in the first cycle of the this compound bicycle involves the cleavage of (S)-malyl-CoA, which is catalyzed by (S)-malyl-CoA lyase (Mcl). pnas.orgnih.gov This reaction regenerates the initial CO₂ acceptor molecule, acetyl-CoA, and releases the primary fixation product, glyoxylate. pnas.orgasm.orguniprot.org

The cleavage reaction is: (S)-malyl-CoA → Acetyl-CoA + Glyoxylate uniprot.org

In Chloroflexus aurantiacus, the (S)-malyl-CoA lyase is a trifunctional enzyme that also participates in the second cycle of the pathway (the glyoxylate assimilation cycle). pnas.orguniprot.orgresearchgate.net It catalyzes not only the cleavage of (S)-malyl-CoA but also the condensation of glyoxylate with propionyl-CoA and the cleavage of (S)-citramalyl-CoA. pnas.orguniprot.org This enzyme requires a divalent cation like Mg²⁺ or Mn²⁺ for its activity and is inhibited by oxalate. uniprot.org

FunctionReaction Catalyzed
(S)-malyl-CoA lyase activity(S)-malyl-CoA → Acetyl-CoA + Glyoxylate
β-methylmalyl-CoA lyase activity(2R,3S)-β-methylmalyl-CoA ⇌ Propionyl-CoA + Glyoxylate
(S)-citramalyl-CoA lyase activity(3S)-citramalyl-CoA → Acetyl-CoA + Pyruvate

Table 3: Catalytic functions of the trifunctional (S)-Malyl-CoA lyase from C. aurantiacus. uniprot.org

The this compound/4-Hydroxybutyrate Cycle (Crenarchaea and Sulfolobales)

The this compound/4-hydroxybutyrate (3-HP/4-HB) cycle is a carbon fixation pathway found in several archaea, particularly in thermoacidophilic, (micro)aerobic Crenarchaea of the order Sulfolobales, such as Metallosphaera sedula, and in mesophilic ammonia-oxidizing Thaumarchaeota. asm.orgmicrobiologyresearch.orgwikipedia.orgasm.org The cycle can be conceptually divided into two parts. The first part is similar to the this compound bicycle, converting one molecule of acetyl-CoA and two molecules of bicarbonate into succinyl-CoA, with this compound as a key intermediate. asm.orgpnas.org The second part is distinct and involves the conversion of succinyl-CoA into two molecules of acetyl-CoA via 4-hydroxybutyrate as a characteristic intermediate. asm.orgnih.gov One of the resulting acetyl-CoA molecules regenerates the cycle, while the other is available for biosynthesis. genome.jp

Adaptations of the Cycle in Extreme Environments

Organisms utilizing the 3-HP/4-HB cycle often thrive in extreme environments, such as volcanic hot springs, which are characterized by high temperatures (65-90°C), low pH (1.0-3.5), and low oxygen concentrations. wikipedia.orgresearchgate.net The cycle possesses several adaptations that make it suitable for these conditions.

Thermostability: The enzymes involved in the 3-HP/4-HB cycle are inherently thermostable, allowing them to function efficiently at the high temperatures typical of their habitats. nih.govresearchgate.net

Energy Efficiency: Compared to the Calvin cycle, the 3-HP/4-HB cycle is more energy-efficient, a significant advantage in often nutrient-limited extreme environments. wikipedia.orgoup.com For instance, the thaumarchaeal variant of the cycle is considered the most energy-efficient aerobic pathway for carbon fixation, saving two ATP equivalents per turn compared to the crenarchaeal version. asm.orgpnas.org

Oxygen Tolerance: Unlike some other carbon fixation pathways that contain oxygen-sensitive enzymes (e.g., the reductive citric acid cycle), the 3-HP/4-HB cycle operates under aerobic or microaerobic conditions. microbiologyresearch.orgpnas.org Key enzymes, such as 4-hydroxybutyryl-CoA dehydratase, are oxygen-tolerant. pnas.org This adaptation is crucial for survival in environments where oxygen may be present. wikipedia.org

Distinct Enzymatic Activities in the this compound/4-Hydroxybutyrate Cycle

The 3-HP/4-HB cycle is characterized by several enzymatic activities that distinguish it from the this compound bicycle found in Chloroflexus.

One major difference lies in the conversion of this compound to propionyl-CoA. In Metallosphaera sedula (Sulfolobales), this conversion is not catalyzed by a single fusion protein but by three separate, monofunctional enzymes: asm.org

3-Hydroxypropionyl-CoA Synthetase: Activates this compound to its CoA ester. asm.orgnih.govwikipedia.org

3-Hydroxypropionyl-CoA Dehydratase: Dehydrates 3-hydroxypropionyl-CoA to acryloyl-CoA. asm.org

Furthermore, the second part of the cycle, the conversion of succinyl-CoA to two molecules of acetyl-CoA, involves a unique set of enzymes not found in the this compound bicycle. nih.govresearchgate.net Key enzymes in this segment include:

Succinyl-CoA Reductase: Reduces succinyl-CoA to succinic semialdehyde. researchgate.netnih.gov

Succinic Semialdehyde Reductase: Reduces succinic semialdehyde to 4-hydroxybutyrate. researchgate.netnih.gov

4-Hydroxybutyryl-CoA Synthetase: Activates 4-hydroxybutyrate to 4-hydroxybutyryl-CoA. nih.govresearchgate.net

4-Hydroxybutyryl-CoA Dehydratase: A key, oxygen-tolerant enzyme that converts 4-hydroxybutyryl-CoA to crotonyl-CoA. nih.govnih.gov

Crotonyl-CoA Hydratase, (S)-3-Hydroxybutyryl-CoA Dehydrogenase, and Acetoacetyl-CoA β-Ketothiolase: These enzymes catalyze the final steps, converting crotonyl-CoA to two molecules of acetyl-CoA, in a sequence of reactions similar to fatty acid β-oxidation. researchgate.netfrontiersin.org

3-Hydroxypropionyl-CoA Synthetase

3-Hydroxypropionyl-CoA synthetase, also known as this compound—CoA ligase, plays a crucial role in the 3-HP/4-HB cycle found in some thermoacidophilic archaea. genome.jp This enzyme catalyzes the activation of this compound to its coenzyme A (CoA) ester, a critical step for its further conversion. The reaction is as follows: this compound + ATP + CoA → 3-hydroxypropionyl-CoA + AMP + PPi. nih.govasm.org

This enzyme is significantly upregulated during autotrophic growth, highlighting its importance in CO2 fixation. nih.govasm.org Studies on the enzyme from Metallosphaera sedula and Sulfolobus tokodaii have shown that it can also activate other small carboxylic acids like propionate (B1217596) and acrylate. genome.jpnih.gov

3-Hydroxypropionyl-CoA Dehydratase

Following the formation of 3-hydroxypropionyl-CoA, 3-hydroxypropionyl-CoA dehydratase catalyzes the elimination of a water molecule to form acryloyl-CoA. asm.orgnih.gov This enzyme is a member of the enoyl-CoA hydratase family. asm.orgnih.gov In Metallosphaera sedula, an archaeon that utilizes the 3-HP/4-HB cycle, this enzyme is essential for converting 3-hydroxypropionyl-CoA to acryloyl-CoA. rcsb.org Interestingly, research has shown that in some organisms, this enzyme can be promiscuous, also catalyzing the crotonyl-CoA hydratase reaction. nih.gov

Acryloyl-CoA Reductase

Acryloyl-CoA reductase is responsible for the subsequent reduction of acryloyl-CoA to propionyl-CoA, utilizing NADPH as the electron donor. asm.orgwikipedia.org This enzyme is a member of the zinc-containing alcohol dehydrogenase family. asm.orgnih.gov The systematic name for this enzyme is propanoyl-CoA:NADP+ oxidoreductase. wikipedia.org It is a key component of the 3-HP/4-HB cycle in some thermoacidophilic archaea. wikipedia.orgexpasy.org The reaction catalyzed is: propanoyl-CoA + NADP+ ⇌ acryloyl-CoA + NADPH + H+. wikipedia.org

In Metallosphaera sedula, this enzyme is the rate-limiting step in the conversion of this compound to propionyl-CoA. asm.org

Malonyl/Succinyl-CoA Reductase

Malonyl-CoA reductase is a key enzyme in both the 3-HP bi-cycle and the 3-HP/4-HB cycle. nih.govgenome.jpqmul.ac.uk It catalyzes the NADPH-dependent reduction of malonyl-CoA to malonate semialdehyde. nih.govasm.org In some organisms, like Chloroflexus aurantiacus, this enzyme is bifunctional and also catalyzes the subsequent reduction of malonate semialdehyde to this compound. genome.jpexpasy.orgasm.org However, in archaea like Metallosphaera and Sulfolobus species, these two reduction steps are catalyzed by two separate, monofunctional enzymes. nih.govasm.org The archaeal malonyl-CoA reductase shows no significant sequence similarity to its counterpart in Chloroflexus, suggesting a convergent evolution of this metabolic pathway. nih.govasm.org

Succinyl-CoA reductase catalyzes the NADPH-dependent reduction of succinyl-CoA to succinate semialdehyde. acs.orgresearchgate.net This enzyme is crucial in the segment of the 3-HP/4-HB cycle that regenerates acetyl-CoA from succinyl-CoA. nih.gov

Malonate Semialdehyde Reductase

In organisms that possess a monofunctional malonyl-CoA reductase, a separate enzyme, malonate semialdehyde reductase, is required to catalyze the reduction of malonate semialdehyde to this compound. nih.govresearchgate.net This reaction is also NADPH-dependent. nih.govresearchgate.net This enzyme is part of the pathway that converts acetyl-CoA and bicarbonate to this compound in the 3-HP/4-HB cycle. asm.orgresearchgate.net

Comparative Analysis with the this compound Cycle

The this compound/4-hydroxybutyrate (3-HP/4-HB) cycle and the this compound (3-HP) bi-cycle are two distinct autotrophic carbon fixation pathways that share this compound as a key intermediate. genome.jpjmb.or.kr

The 3-HP bi-cycle , found in green non-sulfur bacteria like Chloroflexus aurantiacus, converts three molecules of bicarbonate into one molecule of pyruvate. genome.jpwikipedia.org This cycle generates several useful intermediates for biosynthesis, including acetyl-CoA, glyoxylate, and succinyl-CoA. genome.jp A key feature of this cycle is the use of a bifunctional malonyl-CoA reductase that reduces malonyl-CoA all the way to this compound. asm.orgresearchgate.net

The 3-HP/4-HB cycle , on the other hand, is found in some aerobic Crenarchaeota and Thaumarchaeota. genome.jpjmb.or.krfrontiersin.org This cycle generates two molecules of acetyl-CoA, one of which is used for biosynthesis while the other is recycled. genome.jp A significant difference from the 3-HP bi-cycle is that the conversion of this compound to propionyl-CoA is catalyzed by three separate enzymes in the 3-HP/4-HB cycle, as seen in Metallosphaera sedula. asm.orgnih.gov In contrast, Chloroflexus aurantiacus utilizes a single large trifunctional protein for this conversion. asm.org This enzymatic difference points to the independent evolution of these two cycles. asm.orgnih.gov

Another key distinction lies in the enzymes that reduce malonyl-CoA. While the 3-HP bi-cycle in Chloroflexus uses a bifunctional enzyme, the 3-HP/4-HB cycle in archaea like Metallosphaera and Sulfolobus employs two distinct enzymes: malonyl-CoA reductase and malonate semialdehyde reductase. nih.govasm.org

The table below summarizes the key differences between the two cycles.

FeatureThis compound Bi-Cycle (Chloroflexus aurantiacus)This compound/4-Hydroxybutyrate Cycle (Metallosphaera sedula)
End Product Pyruvate genome.jpTwo molecules of Acetyl-CoA genome.jp
Malonyl-CoA Reduction Bifunctional Malonyl-CoA Reductase asm.orgresearchgate.netMonofunctional Malonyl-CoA Reductase and Malonate Semialdehyde Reductase nih.govasm.org
3-HP to Propionyl-CoA Conversion Trifunctional Propionyl-CoA Synthase asm.orgThree separate enzymes: 3-HP-CoA Synthetase, 3-HP-CoA Dehydratase, Acryloyl-CoA Reductase asm.orgnih.gov
Evolutionary Relationship Enzymes are distantly related to those in the 3-HP/4-HB cycle, suggesting convergent evolution. asm.orgnih.govEnzymes are distinct from those in the 3-HP bi-cycle, indicating independent evolution. asm.orgnih.gov

Enzymology and Enzyme Engineering in 3 Hydroxypropionate Metabolism

Biochemical Characterization of Enzymes Central to 3-Hydroxypropionate Pathways

The biosynthesis of 3-HP is dependent on a series of enzymatic reactions. Understanding the structure, function, and regulation of these enzymes is paramount for metabolic engineering and the development of efficient production hosts.

Structural and Functional Insights into Malonyl-CoA Reductase

Malonyl-CoA reductase (MCR) is a critical enzyme in the malonyl-CoA pathway for 3-HP production. It catalyzes the two-step reduction of malonyl-CoA to 3-HP. sdu.edu.cnnih.gov This bifunctional enzyme first reduces malonyl-CoA to malonate semialdehyde, which is then further reduced to 3-HP. nih.govnih.gov

Structurally, MCR is a large, multi-domain protein. For instance, the MCR from Porphyrobacter dokdonensis is a homodimer, with each monomer of 1230 amino acids comprising four tandemly arranged short-chain dehydrogenase/reductase (SDR) domains—two catalytic and two non-catalytic. nih.gov The crystal structure of MCR from Roseiflexus castenholzii also reveals a homodimer of two cross-interlocked subunits, each containing four tandem SDR domains. asm.org The N-terminal and C-terminal regions of MCR harbor the alcohol dehydrogenase and aldehyde dehydrogenase activities, respectively. asm.orgnih.gov

The catalytic mechanism involves the binding of NADPH and malonyl-CoA. In R. castenholzii MCR, malonyl-CoA is immobilized in the substrate-binding pocket of the third SDR domain (SDR3) through interactions with specific arginine residues. asm.org The reduction of malonyl-CoA is a successive process involving protonation by a Tyr-Arg pair in SDR3 and a catalytic triad (B1167595) (Thr-Tyr-Lys) in the first SDR domain (SDR1) following a nucleophilic attack from NADPH. asm.orgnih.gov A "lid" domain in the C-terminal region of the Chloroflexus aurantiacus MCR undergoes a conformational change that controls the reaction. biorxiv.org

Properties of Glycerol (B35011) Dehydratase and Aldehyde Dehydrogenase

In the glycerol-dependent pathway for 3-HP synthesis, two key enzymes are glycerol dehydratase and aldehyde dehydrogenase. frontiersin.org Glycerol dehydratase, often a coenzyme B12-dependent enzyme, catalyzes the conversion of glycerol into the intermediate 3-hydroxypropionaldehyde (3-HPA). frontiersin.orggoogle.com This enzyme is found in various bacteria, including Klebsiella pneumoniae. frontiersin.orggoogle.com

Subsequently, aldehyde dehydrogenase (ALDH) oxidizes 3-HPA to 3-HP. frontiersin.org Various ALDHs from different organisms, such as Escherichia coli, Homo sapiens, and Saccharomyces cerevisiae, have been shown to catalyze this reaction. google.com The efficiency of this conversion is critical, as the accumulation of the intermediate 3-HPA can be toxic to the host cells. frontiersin.org Therefore, a key challenge in engineering this pathway is to balance the activities of glycerol dehydratase and aldehyde dehydrogenase to ensure the rapid conversion of 3-HPA. frontiersin.orgmdpi.com The activity of ALDH is often the rate-limiting step in 3-HP production from glycerol. researchgate.net

The NAD+/NADH balance is also a significant factor, as the ALDHs involved are typically NAD+-dependent. frontiersin.org The oxygen sensitivity of glycerol dehydratase often necessitates microaerophilic or anaerobic conditions for 3-HP production, which can limit NAD+ regeneration. frontiersin.org

Regulatory Mechanisms of Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase (ACC) is a pivotal enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the primary precursor in the malonyl-CoA pathway for 3-HP synthesis. sdu.edu.cnlibretexts.org ACC is a biotin-dependent enzyme. libretexts.org The regulation of ACC is complex and occurs at both the transcriptional and post-translational levels. asm.org

In the yeast Saccharomyces cerevisiae, ACC activity is repressed by the Snf1 protein kinase at the protein level. asm.org Removing these phosphorylation sites through a double mutation (ACC1 S659A, S1157A) can lead to a constitutively active enzyme and a higher flux towards malonyl-CoA. researchgate.net However, the overexpression of ACC can be toxic to cells, hindering cell growth and, consequently, 3-HP production. nih.govresearchgate.net This toxicity necessitates strategies to carefully balance the expression of ACC subunits. nih.gov

The regulation of ACC is a crucial consideration in metabolic engineering, as it is also the initial enzyme in fatty acid biosynthesis. pnas.org How the cell separately regulates ACC for fatty acid synthesis and for a heterologous pathway like 3-HP production is not fully understood. pnas.org

Propionyl-CoA Carboxylase Characteristics

Propionyl-CoA carboxylase (PCC) is another key carboxylase involved in certain 3-HP production pathways, specifically the this compound cycle. libretexts.orgnih.gov PCC is a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to produce (S)-methylmalonyl-CoA. nih.govwikipedia.org This reaction is a critical step in the cycle, which ultimately leads to the formation of glyoxylate (B1226380) and the regeneration of acetyl-CoA. pnas.orgasm.org

Structurally, PCC is a large heterododecamer with a molecular weight of approximately 750 kDa, composed of six alpha and six beta subunits. nih.govwikipedia.orgcocukmetabolizma.com The alpha subunit contains the biotin (B1667282) carboxylase and biotin carboxyl carrier protein domains, while the beta subunit houses the carboxyltransferase function. wikipedia.orgebi.ac.uk

PCC exhibits substrate promiscuity, being able to carboxylate other acyl-CoAs, but it has the highest affinity for propionyl-CoA. nih.govcocukmetabolizma.com The enzyme is found in the mitochondrial matrix in eukaryotes. wikipedia.org In some autotrophic archaea, a single promiscuous carboxylase may act on both acetyl-CoA and propionyl-CoA. asm.org

Methodologies for Enzyme Activity and Efficiency Optimization

To enhance the production of 3-HP, it is often necessary to improve the catalytic properties of the pathway enzymes. Enzyme engineering techniques are powerful tools for achieving this goal.

Application of Directed Evolution and Random Mutagenesis

Directed evolution and random mutagenesis are powerful techniques for improving enzyme function without prior knowledge of the enzyme's structure or mechanism. These methods involve generating a library of enzyme variants through random mutations and then screening for improved activity or stability.

These approaches have been successfully applied to enzymes in the 3-HP pathway. For example, directed evolution has been used to engineer aldehyde dehydrogenase (ALDH) to improve its catalytic efficiency. nih.gov By creating a synthetic selection device responsive to 3-HP, researchers were able to screen an ALDH library and isolate a variant with a 2.79-fold higher catalytic efficiency towards its aldehyde substrate. nih.gov

Rational Design Approaches for Enzyme Improvement

Rational design stands as a powerful strategy for enhancing enzyme function in the metabolic pathways of this compound (3-HP), particularly when structural information of the proteins is accessible. sdu.edu.cn This approach leverages knowledge of an enzyme's three-dimensional structure and its catalytic mechanism to make targeted modifications, aiming to improve properties such as activity, stability, and substrate specificity.

A notable example of rational design involves the engineering of aldehyde dehydrogenases, which are crucial for the conversion of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA) to 3-HP. nih.govnih.gov Researchers identified a novel aldehyde dehydrogenase, GabD4, from Cupriavidus necator and, using homology modeling, created several variants through site-directed and saturation mutagenesis. nih.gov This led to a mutant, GabD4_E209Q/E269Q, with a 1.4-fold increase in enzyme activity compared to the wild type. nih.gov Similarly, the known structure of KGSADH has provided a solid foundation for rational enzyme engineering, resulting in variants with enhanced activity towards 3-HPA. frontiersin.org

Another key target for rational design is the multi-functional enzyme malonyl-CoA reductase (MCR), which catalyzes the two-step reduction of malonyl-CoA to 3-HP. sdu.edu.cn The availability of crystal structures for enzymes like MCR from Sulfolobus tokodaii and acetyl-CoA carboxylases (ACCs) from various species has paved the way for structure-guided engineering to create enzymes with more desirable characteristics. sdu.edu.cn

Furthermore, rational design has been applied to enzymes in related or engineered CO2-fixation pathways. For instance, propionyl-CoA synthase (Pcs), a three-domain fusion enzyme, was engineered to improve its carboxylation efficiency. uni-marburg.de By implementing principles from highly efficient carboxylases, such as improved CO2 binding and shielding the active site from water, the reductase domain of Pcs was successfully converted into a carboxylase domain. uni-marburg.de Such engineered enzymes show great promise for application in synthetic pathways for carbon fixation. uni-marburg.derug.nl

The table below summarizes examples of enzymes in 3-HP and related pathways that have been improved through rational design.

EnzymeOrganism of OriginEngineering StrategyOutcome
Aldehyde Dehydrogenase (GabD4)Cupriavidus necatorSite-directed and saturation mutagenesis based on homology modeling1.4-fold higher enzyme activity
KGSADHNot specified in sourceRational enzyme engineering based on solved structureEnzyme variants with improved activity toward 3-HPA
Propionyl-CoA Synthase (Pcs)Erythrobacter sp. NAP1Rational design to improve CO2-binding and shield active siteConverted the reductase domain into a more efficient carboxylase domain

Strategies for Balancing Enzyme Expression and Pathway Flux

Achieving high yields of this compound requires a carefully orchestrated balance of enzymatic activities within the metabolic pathway. An imbalance can lead to the accumulation of toxic intermediates or the draining of essential precursors, ultimately hindering productivity. nih.govfrontiersin.orgnih.gov Therefore, significant research has focused on strategies to balance enzyme expression and optimize the flow of metabolites, or flux, through the pathway.

A primary challenge in several 3-HP production pathways is the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA). nih.gov To mitigate this, a key strategy is to balance the expression of the enzymes responsible for its conversion. nih.govfrontiersin.org In pathways utilizing the bifunctional malonyl-CoA reductase (MCR), which consists of an N-terminal (MCR-N) and a C-terminal (MCR-C) domain, balancing the activities of these two parts is critical. frontiersin.orgfrontiersin.org Studies have shown that dissecting the MCR into its two domains can surprisingly lead to higher substrate affinity and enzyme activity. cas.cn However, this dissection can also create a significant functional imbalance between the MCR-C and MCR-N proteins. cas.cnresearchgate.net This imbalance has been successfully addressed by combining directed evolution of the rate-limiting MCR-C enzyme with fine-tuning the expression level of the MCR-N domain. cas.cnresearchgate.net

Similarly, in the malonyl-CoA pathway, the balance between acetyl-CoA carboxylase (Acc) and MCR is another crucial, yet previously unexplored, aspect of optimizing 3-HP production. frontiersin.org Acc catalyzes the conversion of acetyl-CoA to malonyl-CoA, the substrate for MCR. sdu.edu.cnfrontiersin.org Engineering a functional balance between these two enzymes has been shown to significantly increase 3-HP titers. frontiersin.org

To guide these engineering efforts, metabolic flux analysis, particularly using 13C-labeling, has emerged as an invaluable tool. nih.govresearchgate.net This technique provides detailed maps of the carbon fluxes throughout the central metabolism, revealing bottlenecks and the metabolic consequences of genetic modifications. researchgate.netresearchgate.net For example, 13C-metabolic flux analysis in Pichia pastoris revealed that a tight control of the glycolytic flux limited the availability of acetyl-CoA and ATP, thereby hampering cell growth and 3-HP production. nih.govresearchgate.net Such insights are crucial for devising further metabolic engineering strategies, such as redirecting carbon flux away from competing pathways and towards 3-HP synthesis. researchgate.netosti.govresearchgate.net Overexpression of specific enzymes, identified through proteomic and metabolomic analyses, such as pyruvate (B1213749) carboxylase, has also been employed to improve the metabolic flux towards 3-HP. osti.gov

The table below outlines key enzymatic steps and the strategies employed to balance pathway flux for enhanced 3-HP production.

Pathway StepEnzymes InvolvedBalancing StrategyImpact on 3-HP Production
Malonyl-CoA ReductionMalonyl-CoA Reductase (MCR-C and MCR-N domains)Dissection of MCR domains, directed evolution of MCR-C, and fine-tuning of MCR-N expressionMinimized enzyme activity imbalance, leading to a 270-fold increase in titer. researchgate.net
Malonyl-CoA Synthesis and ReductionAcetyl-CoA Carboxylase (Acc), Malonyl-CoA Reductase (MCR)Balancing the expression levels of Acc and MCRAchieved highest reported productivity for the malonyl-CoA pathway in shake-flasks. frontiersin.org
Glycerol to 3-HPGlycerol Dehydratase, Aldehyde DehydrogenaseBalancing expression to prevent toxic 3-HPA accumulationCritical for enhancing overall productivity and yield. nih.govfrontiersin.org
Central Carbon Metabolism to 3-HP PathwayVarious, including Pyruvate Carboxylase13C-Metabolic Flux Analysis to identify bottlenecks; overexpression of key enzymesImproved understanding of flux distribution and increased yield. nih.govresearchgate.netosti.gov

Microbial Systems in 3 Hydroxypropionate Research and Production

Diverse Microbial Hosts for 3-Hydroxypropionate Biosynthesis

The following sections delve into specific microorganisms that have been pivotal in advancing the field of 3-HP research and production.

Escherichia coli is a widely utilized host for the metabolic engineering of 3-HP production due to its well-understood genetics and rapid growth. frontiersin.org However, a key challenge in using E. coli for glycerol-based 3-HP production is its inability to naturally synthesize coenzyme B12, a necessary cofactor for glycerol (B35011) dehydratase. mdpi.com This necessitates the external addition of vitamin B12 to the culture medium, which can increase production costs. frontiersin.org

Researchers have engineered several pathways in E. coli for 3-HP synthesis. One common approach involves converting glycerol to 3-hydroxypropionaldehyde (3-HPA) via glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase (AldH). researchgate.net The accumulation of the intermediate 3-HPA can be toxic to the cells, making the selection and engineering of an efficient AldH crucial for high productivity. nih.gov For instance, the identification and mutagenesis of a novel aldehyde dehydrogenase, GabD4 from Cupriavidus necator, led to a significant increase in 3-HP titer, reaching up to 71.9 g/L. researchgate.netnih.gov

Another strategy is the β-alanine pathway, where glucose is converted to 3-HP. This pathway has been successfully constructed in high succinate-producing E. coli strains, achieving a titer of 31.1 g/L of 3-HP in fed-batch fermentation. researchgate.net Multidimensional engineering approaches, combining transporter engineering, metabolic dynamic modulation, and enzyme engineering, have further improved glucose-based 3-HP production to 52.73 g/L. nih.gov

Table 1: Selected Research Findings on 3-HP Production in Engineered E. coli

PathwayKey Engineering StrategySubstrate3-HP Titer (g/L)Reference
Glycerol PathwayExpression of mutant GabD4 from Cupriavidus necatorGlycerol71.9 nih.gov
β-Alanine PathwayOverexpression of aspartate aminotransferase and L-aspartate-α-decarboxylaseGlucose31.1 researchgate.net
Glycerol PathwayMultidimensional engineering (transporter, metabolic modulation, enzyme engineering)Glucose52.73 nih.gov

Saccharomyces cerevisiae has emerged as a promising host for 3-HP production, primarily due to its inherent tolerance to low pH environments, which can simplify the fermentation and downstream processing. frontiersin.org This yeast can be engineered with pathways like the malonyl-CoA reductase pathway and the β-alanine pathway to produce 3-HP from glucose. frontiersin.orgchalmers.se

In the malonyl-CoA reductase pathway, the bifunctional enzyme malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus is a key component. frontiersin.org The production of malonyl-CoA is tightly regulated in yeast, and strategies to increase its cytoplasmic concentration are crucial for enhancing 3-HP yield. frontiersin.org Recently, researchers have explored localizing 3-HP biosynthesis enzymes within the mitochondria to leverage the mitochondrial acetyl-CoA pool, which is an important precursor. nih.gov This strategy, combined with the overexpression of MCR, significantly improved 3-HP titers. nih.gov

The β-alanine pathway has also been successfully implemented in S. cerevisiae. Metabolic modeling identified this route as economically attractive. chalmers.se Engineering a synthetic pathway for de novo β-alanine biosynthesis and its subsequent conversion to 3-HP has resulted in a titer of 13.7 g/L in fed-batch fermentation. chalmers.se Further optimization under phosphate-limiting chemostat conditions has shown increased 3-HP yields. nih.gov

Klebsiella pneumoniae is a natural consumer of glycerol and possesses the necessary dha operon for its conversion, making it an attractive candidate for 3-HP production from this abundant feedstock. mdpi.comdiva-portal.org A significant advantage of K. pneumoniae over E. coli is its natural ability to synthesize coenzyme B12, a cofactor for glycerol dehydratase. mdpi.comnih.gov

Glycerol is metabolized in K. pneumoniae through both oxidative and reductive pathways. diva-portal.org For 3-HP production, the pathway is engineered to favor the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) and then to 3-HP, while minimizing the formation of the byproduct 1,3-propanediol (B51772) (1,3-PDO). nih.govresearchgate.net This is often achieved by deleting genes involved in 1,3-PDO synthesis, such as dhaT, and overexpressing a suitable aldehyde dehydrogenase (aldH). nih.govresearchgate.net

By controlling aeration rates and knocking out competing pathways like lactate (B86563) formation, researchers have significantly enhanced 3-HP production in engineered K. pneumoniae. researchgate.net One study reported a titer of 61.9 g/L of 3-HP in a 5-L fermentor. researchgate.net Another approach involves the co-production of 3-HP and 1,3-PDO, which can be controlled by adjusting aeration levels during fermentation. mdpi.com

Chloroflexus aurantiacus is a thermophilic, filamentous anoxygenic phototrophic bacterium that naturally produces this compound as an intermediate in its unique carbon fixation pathway, known as the this compound bi-cycle. wikipedia.orgasm.orgpnas.org This cycle allows the organism to fix CO2 and bicarbonate. wikipedia.org

The this compound bi-cycle is a complex pathway that starts from acetyl-CoA. asm.orgpnas.org A key enzyme in this cycle is malonyl-CoA reductase (MCR), a bifunctional enzyme that catalyzes the reduction of malonyl-CoA to 3-HP via a malonate semialdehyde intermediate. researchgate.net The entire bi-cyclic pathway involves 19 steps and 13 enzymes, ultimately leading to the formation of pyruvate (B1213749) from three molecules of bicarbonate. asm.orgpnas.org

The study of the this compound bi-cycle in C. aurantiacus has been instrumental in identifying key enzymes, such as MCR, which have been subsequently used to engineer 3-HP production pathways in other heterotrophic microorganisms. frontiersin.orgasm.org

Certain thermoacidophilic archaea, particularly from the phylum Thermoproteota and the order Sulfolobales, utilize unique carbon fixation pathways that involve this compound. dntb.gov.uaresearchgate.net For example, members of the Sulfolobales use the this compound/4-hydroxybutyrate (HP/HB) cycle for autotrophic carbon fixation. researchgate.netnih.gov

This cycle was first discovered in the archaeon Metallosphaera sedula. nih.gov It begins with the carboxylation of acetyl-CoA and involves intermediates such as this compound and 4-hydroxybutyrate. researchgate.netnih.gov Key enzymes in this pathway include 3-hydroxypropionyl-CoA synthetase and acryloyl-CoA reductase. uniprot.orguniprot.org The discovery and characterization of these pathways in extremophilic archaea have expanded the known metabolic diversity for carbon fixation and provided a new set of enzymes for potential use in metabolic engineering. nih.gov While initially thought to be exclusive to Archaea, recent genomic analyses suggest the potential for the HP/HB cycle to exist in Bacteria as well. nih.gov

Research into microbial 3-HP production is expanding beyond the well-established hosts. For instance, Gluconobacter oxydans has been used in a two-step process where it converts 1,3-propanediol (produced by K. pneumoniae from glycerol) into 3-HP, achieving a final concentration of 60.5 g/L. mdpi.comdiva-portal.org G. oxydans possesses a natural ability to perform this conversion. nih.gov

Filamentous fungi, such as Aspergillus niger, are also being explored as potential hosts. researchgate.net The β-alanine pathway was introduced into A. niger, which was chosen over Aspergillus pseudoterreus due to higher initial yields and fewer byproducts. researchgate.net Proteomic and metabolomic analyses are being used to identify genetic targets for further improving the flux towards 3-HP in these fungal systems. researchgate.net Other bacteria, such as Pseudomonas aeruginosa, have served as a source for novel aldehyde dehydrogenases to improve 3-HP production in other hosts. ingentaconnect.com These emerging systems offer new possibilities for diversifying the platforms for sustainable 3-HP biosynthesis.

Advanced Metabolic Engineering Strategies for this compound Enhancement

Computational Flux Balance Analysis and Metabolic Modeling

Computational models have become indispensable tools for the rational design of microbial cell factories for 3-HP production. Genome-scale metabolic models (GSMMs) of host organisms like Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris are used to simulate metabolic states and predict the effects of genetic modifications. google.comnih.govuab.cat

Flux balance analysis (FBA) is a key computational method used to analyze the flow of metabolites through a metabolic network. google.comnih.gov By defining an objective function, such as maximizing 3-HP production or cell growth, FBA can identify metabolic bottlenecks, predict optimal gene knockout and overexpression targets, and evaluate the theoretical yield of different biosynthetic pathways. google.comnih.gov For instance, modeling efforts in S. cerevisiae evaluated two primary routes for 3-HP production and suggested that the β-alanine biosynthesis pathway was the most economically attractive option. nih.gov In another study, metabolic modeling indicated that the yeast mitochondrion is a more suitable subcellular compartment than the cytosol for 3-HP synthesis via the malonyl-CoA pathway, citing a higher maximum yield and lower oxygen consumption. researchgate.netnih.govnih.gov

Furthermore, advanced techniques like ¹³C-metabolic flux analysis provide a detailed, quantitative picture of the carbon flow in engineered strains. Studies on 3-HP-producing P. pastoris have used this method to characterize the central carbon metabolism, revealing that a tight control of the glycolytic flux can limit the availability of ATP and the precursor acetyl-CoA, thereby hampering both cell growth and product formation. researchgate.netnih.gov These insights are crucial for guiding the next cycle of metabolic engineering to overcome identified limitations. google.comresearchgate.net

Cofactor Engineering for Optimized NADPH and ATP Supply

The biosynthesis of 3-HP is an energy- and redox-intensive process. The widely used malonyl-CoA reductase (MCR) pathway, for example, requires two moles of the reducing cofactor NADPH to produce one mole of 3-HP from malonyl-CoA. frontiersin.orgmdpi.com Consequently, ensuring a sufficient supply of NADPH is a critical strategy for enhancing production.

A common approach is to engineer the central carbon metabolism to increase the intracellular pool of NADPH. This includes the heterologous expression of NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN), which provides a shunt in glycolysis that generates NADPH. frontiersin.orgmdpi.com Other successful strategies involve boosting the flux through the pentose (B10789219) phosphate (B84403) pathway, a major source of cellular NADPH, by overexpressing key enzymes like glucose-6-phosphate dehydrogenase (Zwf1) and 6-phosphogluconate dehydrogenase (Gnd1). cjcatal.comacs.org

In yeast, engineering has also been targeted to specific cellular compartments. To improve 3-HP production in the mitochondria, the NADPH supply was optimized by overexpressing the mitochondrial enzymes Pos5 (an NADH kinase that converts NADH to NADPH) and Idp1 (a NADP⁺-dependent isocitrate dehydrogenase). researchgate.netnih.govchalmers.se This compartmentalized strategy led to a significant increase in 3-HP titers.

Beyond NADPH, the supply of ATP is also crucial, particularly for the ATP-dependent enzyme acetyl-CoA carboxylase (ACC), which synthesizes the direct precursor malonyl-CoA. sdu.edu.cn Engineering efforts have identified that overexpressing genes involved in glycolysis, such as TPI1 (triosephosphate isomerase), can lead to increased ATP generation and subsequently higher malonyl-CoA levels and 3-HP production. sdu.edu.cnnih.gov

Table 1: Examples of Cofactor Engineering Strategies for 3-HP Production

StrategyTarget Enzyme/PathwayHost OrganismEffect on 3-HP Production
NADPH Supply Heterologous expression of NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN)S. cerevisiae, Y. lipolyticaIncreased NADPH availability, leading to higher 3-HP titers. frontiersin.orgmdpi.com
NADPH Supply Overexpression of mitochondrial Pos5 (NADH kinase) and Idp1 (NADP⁺-dependent isocitrate dehydrogenase)S. cerevisiaeEnhanced mitochondrial NADPH pool, resulting in a 33% increase in 3-HP titer in one study. chalmers.se
NADPH Supply Overexpression of cytosolic aldehyde dehydrogenaseS. cerevisiaeImproved 3-HP production by 10.5% in a strain engineered for high precursor supply. acs.org
ATP Supply Overexpression of TPI1 (triosephosphate isomerase)S. cerevisiaeIncreased ATP generation, contributing to a 120% enhancement in 3-HP production via increased malonyl-CoA. frontiersin.orgnih.gov
Combined Supply Integration of phosphoketolase (PK) and phosphotransacetylase (Pta) pathwayS. cerevisiaeImproved provision of both acetyl-CoA and NADPH, increasing 3-HP production by 41.9%. acs.org

Precursor Metabolic Pathway Modulation

Increasing the metabolic flux towards key precursors is a cornerstone of enhancing 3-HP production. For the malonyl-CoA pathway, the primary precursors are acetyl-CoA and its direct derivative, malonyl-CoA. frontiersin.org Strategies to boost the cytoplasmic pool of acetyl-CoA include overexpressing native or heterologous versions of acetyl-CoA synthetase (ACS) and the pyruvate dehydrogenase (PDH) complex. frontiersin.orgcjcatal.com

Equally important is the elimination of competing pathways that drain the precursor pool. This is often achieved by knocking out genes that divert acetyl-CoA towards other products. For instance, deleting genes of the glyoxylate (B1226380) cycle (MLS1, CIT2) or those involved in byproduct formation like lactate (ldhA) and acetate (B1210297) (pta) has proven effective in redirecting carbon flux towards the desired 3-HP pathway. researchgate.netresearchgate.net

The conversion of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC), is a critical flux-controlling step. frontiersin.org Overexpression of the ACC1 gene is a common and effective strategy to increase the supply of malonyl-CoA, which has been shown to significantly improve 3-HP titers. mdpi.comsdu.edu.cn In one study, a hybrid pathway that combined the traditional Embden-Meyerhof-Parnas (glycolysis) pathway with the nonoxidative glycolysis pathway was systematically modulated to enhance the carbon flux directed to the malonyl-CoA pathway, leading to significantly improved 3-HP production. nih.govacs.org

For alternative routes like the β-alanine pathway, similar precursor-enhancement principles apply. In S. cerevisiae, the supply of the precursor L-aspartate was increased by overexpressing a cytoplasmic aspartate aminotransferase (AAT2) and two pyruvate carboxylases (PYC1, PYC2), which was crucial for achieving high titers of 3-HP. frontiersin.orgdiva-portal.org

Development and Application of Biosensors for Pathway Monitoring

The ability to monitor intracellular metabolite concentrations in real time is a powerful tool for metabolic engineering. Genetically encoded biosensors, which couple the concentration of a target metabolite to a measurable output like fluorescence, enable high-throughput screening and dynamic pathway regulation. frontiersin.orgpnas.org

For 3-HP production, biosensors targeting the key precursor malonyl-CoA have been particularly impactful. A widely used sensor is based on the FapR transcription factor from Bacillus subtilis, which responds to malonyl-CoA levels. frontiersin.orgnih.govresearchgate.net When deployed in S. cerevisiae, this biosensor was used in conjunction with a genome-scale overexpression library to rapidly screen for genes that increased the intracellular malonyl-CoA pool, leading to a direct improvement in 3-HP production. frontiersin.orgnih.gov This FapR-based sensor has also been used to create sophisticated dynamic control systems, where the expression of pathway enzymes is automatically adjusted in response to the availability of the malonyl-CoA precursor. nih.gov

Biosensors that directly respond to 3-HP have also been developed. These are typically based on transcription factors, such as MmsR from Pseudomonas putida or a repurposed PrpR from E. coli, that can be engineered to recognize 3-HP. pnas.orgresearchgate.net By linking the biosensor's output to a reporter gene (e.g., Green Fluorescent Protein) or a selectable marker (e.g., an antibiotic resistance gene), researchers can perform high-throughput screens of mutant libraries to isolate high-producing strains or use adaptive laboratory evolution to select for improved production phenotypes. pnas.orgnih.govresearchgate.net

Genome-Scale Engineering and Systems Biology Approaches

Systems biology approaches integrate genome-scale data and computational models to provide a holistic understanding of cellular physiology, guiding large-scale engineering efforts. nih.govuab.cat As mentioned, GSMMs are a foundational tool in systems biology, enabling the in silico design of strains with complex metabolic modifications. google.com Computational frameworks like OptKnock can systematically identify multiple gene knockout targets that couple cell growth to the production of a desired chemical, creating more stable and efficient production strains. nih.gov

The advent of powerful genome-editing tools, particularly CRISPR/Cas9, has made it feasible to implement the complex designs predicted by computational models. researchgate.net These tools allow for rapid and efficient multiplexed gene deletions and insertions, enabling the rewiring of entire metabolic networks. For example, CRISPR/Cas9 has been used to simultaneously knock out multiple genes involved in byproduct formation in E. coli to channel metabolic flux towards 3-HP. researchgate.net

The combination of these technologies represents a powerful cycle in modern metabolic engineering: systems biology and computational modeling are used to design advanced strains, genome-scale engineering tools are used to construct them, and high-throughput technologies like biosensors are used to test and screen the resulting libraries. frontiersin.orgnih.govnih.gov This integrated approach accelerates the development of microbial strains capable of producing 3-HP at commercially relevant levels.

Degradation and Assimilation Pathways of 3 Hydroxypropionate

Oxidative Degradation of 3-Hydroxypropionate

The oxidative route for 3-HP breakdown is a relatively direct, albeit less carbon-efficient, pathway that channels carbon into the central metabolism as acetyl-CoA. nih.gov This pathway is considered to be widely used by various microorganisms, including Pseudomonas denitrificans, Cupriavidus necator, and Candida albicans. nih.govresearchgate.net

Conversion to Acetyl-CoA via Malonate Semialdehyde

The oxidative degradation of 3-HP proceeds through a two-step enzymatic conversion.

Oxidation to Malonate Semialdehyde : The first step involves the oxidation of this compound to malonate semialdehyde. This reaction is catalyzed by the enzyme this compound dehydrogenase (HpdH). nottingham.ac.uk

Conversion to Acetyl-CoA : Malonate semialdehyde is then decarboxylated to form acetyl-CoA. This conversion is carried out by the enzyme (methyl)malonate semialdehyde dehydrogenase (MmsA). nih.govnottingham.ac.uk

The resulting acetyl-CoA can then readily enter central metabolic pathways, such as the citric acid cycle, for energy production and biosynthesis. In some organisms like P. denitrificans, the genes encoding the enzymes for this pathway, such as hpdH and mmsA, are organized in operons that are induced by the presence of 3-HP. nih.govresearchgate.net

Key Enzymes in the Oxidative Degradation of this compound
EnzymeReactionSubstrateProduct
This compound Dehydrogenase (HpdH)OxidationThis compoundMalonate Semialdehyde
(Methyl)malonate Semialdehyde Dehydrogenase (MmsA)Oxidative DecarboxylationMalonate SemialdehydeAcetyl-CoA

Reductive Assimilation of this compound

The reductive pathway for 3-HP assimilation is a CoA-dependent route that is more carbon-efficient than the oxidative pathway. nih.gov It involves the conversion of 3-HP into propionyl-CoA, which is then further metabolized. nih.govasm.org This pathway is notably active in phototrophic bacteria like Chloroflexus aurantiacus and Rhodobacter sphaeroides. nih.govasm.org

Conversion to Propionyl-CoA and Succinyl-CoA

The reductive assimilation of 3-HP to propionyl-CoA is a multi-step process:

Activation to 3-Hydroxypropionyl-CoA : 3-HP is first activated to its coenzyme A thioester, 3-hydroxypropionyl-CoA. This reaction is typically catalyzed by a CoA ligase or synthetase and requires ATP. nih.gov

Dehydration to Acrylyl-CoA : 3-hydroxypropionyl-CoA is then dehydrated to form acrylyl-CoA by the enzyme 3-hydroxypropionyl-CoA dehydratase. nih.gov

Reduction to Propionyl-CoA : Finally, acrylyl-CoA is reduced to propionyl-CoA. In R. sphaeroides, this step is catalyzed by acrylyl-CoA reductase (AcuI). asm.org

In the phototrophic bacterium C. aurantiacus, these three steps are catalyzed by a single large, trifunctional enzyme known as propionyl-CoA synthase. nih.govnih.gov In contrast, organisms like Metallosphaera sedula utilize three distinct enzymes to carry out the same conversion sequence. nih.gov

Once formed, propionyl-CoA is typically carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. montana.edu Succinyl-CoA is a key intermediate of the citric acid cycle, thus effectively integrating the carbon from 3-HP into central metabolism. asm.orgmontana.edu

Steps in the Reductive Assimilation of this compound
StepEnzyme(s)Intermediate Product
Activation3-Hydroxypropionyl-CoA Synthetase3-Hydroxypropionyl-CoA
Dehydration3-Hydroxypropionyl-CoA DehydrataseAcrylyl-CoA
ReductionAcrylyl-CoA ReductasePropionyl-CoA
Further MetabolismPropionyl-CoA Carboxylase, Methylmalonyl-CoA MutaseSuccinyl-CoA

Interplay with the Ethylmalonyl-CoA Pathway in Specific Organisms

In some bacteria, such as Rhodobacter sphaeroides, the assimilation of 3-HP shows a complex relationship with the ethylmalonyl-CoA pathway, a metabolic route used for acetyl-CoA assimilation. researchgate.netasm.org While the reductive conversion of 3-HP to propionyl-CoA is essential for growth on 3-HP, the ethylmalonyl-CoA pathway is not strictly required. nih.govasm.org This was demonstrated by the observation that a mutant lacking crotonyl-CoA carboxylase/reductase (Ccr), a key enzyme of the ethylmalonyl-CoA pathway, could still grow on 3-HP. asm.orgasm.org

Evolutionary and Ecological Significance of 3 Hydroxypropionate Pathways

Evolutionary Trajectories of 3-Hydroxypropionate-Related Carbon Fixation

The evolution of carbon fixation metabolisms is central to understanding the history of life on Earth. The this compound pathways, in their various forms, are not ancient relics but rather appear to be more recent metabolic innovations, shaped significantly by horizontal gene transfer and convergent evolution.

Role of Horizontal Gene Transfer in Pathway Dissemination

Horizontal gene transfer (HGT) has been a primary driver in the spread and assembly of this compound-based carbon fixation cycles. osti.gov Comparative genomics and molecular clock analyses indicate that the this compound (3HP) bicycle, which defines the phototrophic members of the Chloroflexi phylum, is a relatively recent evolutionary development. pnas.orgpnas.org It is believed to have evolved long after the rise of atmospheric oxygen, approximately 867 million years ago. osti.govpnas.orgpnas.org

The assembly of the 3HP bicycle in Chloroflexales appears to have occurred in a stepwise manner, where genes for various enzymes involved in central carbon metabolism were gradually acquired. pnas.orgcaltech.edu Crucial final steps were enabled by the horizontal acquisition of key enzymes, such as propionyl-CoA synthase and malyl-CoA lyase, from other bacterial taxa. pnas.orgcaltech.edu This mode of evolution, driven by HGT, explains the absence of a distinct carbon isotope signature for this pathway in the early geological record. osti.govpnas.orgcaltech.edu The successful expression of sub-pathways of the 3HP bicycle in a heterologous organism like E. coli underscores the potential for its transfer and function in diverse organisms, which has implications for understanding bacterial evolution through HGT. nih.gov

HGT has also been implicated in the evolution of the this compound/4-hydroxybutyrate (3HP/4HB) cycle. For instance, a promiscuous 3-hydroxypropionyl-CoA dehydratase/crotonyl-CoA hydratase was likely transferred from Bacteria to the ancestors of ammonia-oxidizing archaea (AOA) and Sulfolobales. frontiersin.org This highlights the role of HGT in shaping metabolic pathways even across different domains of life.

Independent Evolutionary Origins of Distinct this compound Cycles

The various known carbon fixation pathways involving this compound did not arise from a single common ancestral cycle. Instead, evidence points towards independent, or convergent, evolution. The 3HP bicycle, found in bacteria like Chloroflexus aurantiacus, and the 3HP/4HB cycle, found in Archaea, are considered to have evolved independently. oup.compnas.org

This is strongly supported by the fact that the enzymes involved in the archaeal pathway show little to no sequence similarity to their functional counterparts in Chloroflexus. pnas.org For example, the malonyl-CoA reductase in archaeal members of the Sulfolobales is not homologous to the bifunctional malonyl-CoA reductase from C. aurantiacus, indicating that different genes were recruited to perform the same metabolic function. asm.org

Furthermore, even within the domain Archaea, the 3HP/4HB cycle appears to have emerged independently in different phyla. pnas.org Comparative phylogenetic analysis of the pathway's proteins in Crenarchaeota and Thaumarchaeota suggests separate evolutionary origins, supporting the hypothesis of an early evolutionary split between these two major archaeal groups. pnas.org

Ecological Roles of this compound Metabolism in Microbial Ecosystems

The unique characteristics of 3HP pathways make them particularly well-suited for specific ecological niches, especially those characterized by extreme conditions and limited resources. Their operation has significant consequences for local ecosystems and global biogeochemical cycles.

Contribution to Autotrophic Growth in Extreme Environments

The this compound pathways are hallmarks of microbial life in extreme environments. The 3HP/4HB cycle is essential for the autotrophic survival and growth of certain archaea in hostile settings such as high-temperature, low-oxygen hydrothermal vents. wikipedia.org Organisms utilizing this cycle, including members of the Thermoproteota (formerly Crenarchaeota), thrive in thermal and acidic environments where the Calvin cycle would be less effective. wikipedia.org

One of the key advantages of these pathways is their energy efficiency. The 3HP/4HB cycle, particularly the variant found in ammonia-oxidizing Thaumarchaeota, is considered the most energy-efficient aerobic carbon fixation pathway currently known. researchgate.net It requires less ATP to fix CO2 compared to the Calvin cycle, making it ideal for organisms living in oligotrophic (nutrient-limited) environments like the open ocean. pnas.orgwikipedia.org This metabolic efficiency offers a biochemical explanation for the ecological success of these microbes in environments with a constantly low energy supply. pnas.org

The 3HP bicycle is also prominent in extremophiles. Its namesake organism, Chloroflexus aurantiacus, is a thermophilic bacterium found in hot springs. pnas.orglibretexts.org The pathway's presence has also been noted as dominant under conditions of heavy metal contamination, suggesting a role in microbial adaptation to chemical stressors. researchgate.net

Interconnections with Global Biogeochemical Cycles

Metabolism based on this compound pathways plays a crucial role in global biogeochemical cycling, particularly the carbon cycle. The discovery of genes for the 3HP/4HB cycle in various archaea like Metallosphaera, Sulfolobus, and Cenarchaeum, coupled with the significant number of sequences for key enzymes like 4-hydroxybutyryl-CoA dehydratase in global ocean sampling datasets, points to the pathway's global importance. researchgate.net

In the vast aphotic, or dark, zones of the ocean, the 3HP/4HB cycle is a major contributor to primary production. frontiersin.org Chemolithoautotrophic microorganisms, notably the abundant Thaumarchaeota, utilize this highly efficient cycle to fix inorganic carbon, forming a crucial base of the food web in the deep ocean. nih.gov

The 3HP bicycle also appears to be more widespread than initially thought, with its genetic signature being detected in deep ocean microbial communities. biorxiv.org Its widespread distribution in both particle-attached and free-living microbes in the deep sea suggests a ubiquitous role in inorganic carbon fixation in this massive habitat. biorxiv.org This autotrophic activity in the deep ocean can subsidize heterotrophic metabolism, allowing total respiration rates to exceed the carbon supplied from the photic layer above. biorxiv.org The presence and activity of these pathways in diverse and expansive environments underscore their significant contribution to global carbon cycling. researchgate.netoup.com

Advanced Analytical Methodologies in 3 Hydroxypropionate Research

High-Resolution Spectroscopic Techniques for Metabolite Identification

High-resolution spectroscopic methods are indispensable for the unambiguous identification of 3-hydroxypropionate and related metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the primary tools in this domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. For 3-HP, 1H NMR is particularly useful. In studies of metabolic disorders like propionic acidemia, 1H NMR spectra of urine can clearly show signals for this compound, aiding in diagnosis. nih.gov The technique's strength lies in its non-destructive nature and its ability to identify and quantify metabolites simultaneously. nih.govtum.de In propionic acidemia patients, for instance, signals from this compound are often clearly visible in the NMR spectra of biofluids. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule. This accuracy helps in distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) offer exceptionally high resolution and sensitivity, enabling the detection and identification of metabolites at very low concentrations. researchgate.net In metabolomics studies, HRMS can identify hundreds to thousands of compounds in complex mixtures, providing a comprehensive view of the metabolic state. researchgate.netmdpi.com

Interactive Table:

Advanced Chromatographic Separations for Quantitative Analysis in Biological Matrices

Chromatography is a fundamental separation technique that, when coupled with appropriate detectors, allows for the precise quantification of 3-HP in various biological samples. neu.edu.tr High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase. holistiquetraining.com For 3-HP analysis, reversed-phase chromatography is often used. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both quantification and identification. springernature.com The choice of column and detector is critical for achieving optimal separation and sensitivity. holistiquetraining.comlcms.cz Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. mdpi.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. For non-volatile compounds like 3-HP, a derivatization step is typically required to increase their volatility. A gas chromatographic method has been developed for the quantification of 3-HP, acrylic acid, and 1,3-propanediol (B51772) in bio-catalytic conversion processes. oup.com This method uses a simple liquid-liquid extraction for sample preparation and demonstrates good precision and recovery. oup.com When coupled with mass spectrometry (GC-MS), it provides high sensitivity and selectivity for quantitative analysis. researchgate.net

Interactive Table:

Isotopic Tracing and Fluxomics for Metabolic Pathway Elucidation

Isotopic tracing is a powerful technique used to track the flow of atoms through metabolic pathways. By supplying cells with a substrate labeled with a stable isotope (e.g., ¹³C), researchers can follow the incorporation of the isotope into downstream metabolites. springernature.comroyalsocietypublishing.org This provides invaluable insights into the activity and connectivity of metabolic networks. royalsocietypublishing.org

Metabolic Flux Analysis (MFA): When combined with computational modeling, isotopic tracing data can be used for metabolic flux analysis (MFA). frontiersin.org MFA quantifies the rates (fluxes) of reactions throughout a metabolic network, offering a detailed picture of cellular metabolism. frontiersin.orgnih.gov This approach has been instrumental in discovering and characterizing novel carbon fixation pathways, such as the this compound/4-hydroxybutyrate cycle. researchgate.netroyalsocietypublishing.org

Applications in 3-HP Research: Isotopic labeling studies have been crucial in elucidating the pathways involved in 3-HP production and consumption. For example, by using ¹³C-labeled glycerol (B35011), researchers can trace the carbon flow to 3-HP and other metabolites, helping to identify bottlenecks and optimize production strains. uab.cat These studies provide a dynamic view of metabolism that is not achievable with static metabolite measurements alone. nih.govuu.nl

The integration of these advanced analytical methodologies provides a comprehensive toolkit for researchers studying this compound. High-resolution spectroscopy enables confident identification, advanced chromatography ensures accurate quantification, and isotopic tracing reveals the intricate dynamics of its metabolic pathways.

Q & A

Q. What are the key enzymatic steps in the 3-hydroxypropionate/4-hydroxybutyrate (HP/4HB) cycle for autotrophic CO₂ fixation, and how do they influence 3HP biosynthesis efficiency?

The HP/4HB cycle, first identified in Chloroflexus aurantiacus and Metallosphaera sedula, involves two critical enzymes for 3HP biosynthesis: acetyl-CoA carboxylase (Acc) and malonyl-CoA reductase (Mcr) . Acc catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, while Mcr reduces malonyl-CoA to 3HP via malonate semialdehyde. Experimental reconstitution of this pathway in vitro using acetyl-CoA as a substrate revealed that 3HP formation is highly sensitive to Acc and Mcr activity but not to malonate semialdehyde reductase (Msr) . Researchers should prioritize kinetic assays of these enzymes under varying pH, temperature, and cofactor (NADPH) conditions to optimize flux toward 3HP.

Q. How can researchers experimentally distinguish between 3HP biosynthesis and competing pathways like fatty acid synthesis in microbial systems?

Competition between 3HP and fatty acid synthesis arises from shared precursors (e.g., malonyl-CoA). Methodological approaches include:

  • Enzyme inhibition assays : Using cerulenin (a fatty acid synthase inhibitor) to suppress FabF/FabH activity, thereby redirecting malonyl-CoA toward 3HP .
  • Metabolic flux analysis (MFA) : Isotopic labeling (e.g., ¹³C-acetate) combined with GC-MS to trace carbon flow into 3HP versus fatty acids .
  • Genetic knockout models : Deleting fas (fatty acid synthase) or overexpressing tesA (thioesterase) to reduce acyl-ACP accumulation .

Q. What are the optimal methods for quantifying 3HP in complex biological matrices during microbial fermentation studies?

  • GC-MS : Derivatize 3HP with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for sensitive detection, with a detection limit of ~0.1 µM .
  • HPLC with UV/RI detection : Use anion-exchange columns (e.g., Aminex HPX-87H) and 5 mM H₂SO₄ as the mobile phase, calibrated against NIST-certified standards .
  • Enzymatic assays : Couple 3HP oxidation to NADH production via 3HP dehydrogenase (e.g., from Pseudomonas aeruginosa), though this requires careful validation to avoid cross-reactivity .

Advanced Research Questions

Q. What strategies address the thermodynamic and kinetic bottlenecks in the malonyl-CoA reductase (Mcr)-catalyzed step of 3HP biosynthesis?

Mcr activity is often limited by NADPH dependency and product inhibition. Solutions include:

  • Cofactor engineering : Substitute NADPH with NADH by introducing NADH-specific Mcr variants (e.g., from Chloroflexus aurantiacus) or co-expressing transhydrogenases to balance NADPH/NADH pools .
  • Enzyme fusion tags : Link Mcr to substrate-channelling partners (e.g., Acc) to reduce intermediate diffusion and improve catalytic efficiency .
  • Directed evolution : Screen Mcr mutants for improved thermostability (e.g., using Pyrococcus furiosus homologs) or reduced inhibition by 3HP .

Q. How does the choice between in vitro reconstituted systems versus whole-cell microbial platforms impact the study of 3HP pathway dynamics?

Parameter In Vitro Systems In Vivo Systems
Control Precise manipulation of enzyme ratios and substrates Subject to cellular regulation (e.g., feedback inhibition)
Throughput Low (requires purified enzymes)High (amenable to high-throughput screening)
Toxicity Mitigation Avoids 3HP cytotoxicityRequires engineering pH tolerance or export systems
Applications Mechanistic studies of enzyme kineticsScalable production and pathway integration

Q. What genetic modifications in Escherichia coli enhance 3HP yield while maintaining cellular redox balance?

  • Dual-pathway engineering : Introduce the M. sedula HP/4HB cycle alongside the endogenous glycerol-to-3HP pathway to diversify carbon sources .
  • Redox balancing : Overexpress gapA (glyceraldehyde-3-phosphate dehydrogenase) to regenerate NADPH and delete pntAB (transhydrogenase) to minimize NADH depletion .
  • Toxic metabolite export : Express 3HP transporters (e.g., yohJK from Lactobacillus reuteri) to reduce intracellular accumulation .

Q. How does 3HP accumulation affect central carbon metabolism in eukaryotic systems, and what compensatory mechanisms exist?

In rat liver models, 3HP accumulation disrupts mitochondrial acetyl-CoA oxidation, impairing ATP synthesis and promoting lipid peroxidation. Metabolomic profiling reveals:

  • Downregulation : Mevalonate pathway (cholesterol synthesis) due to CoA sequestration .
  • Upregulation : Glutaryl-CoA metabolism (via N-glutarylglycine) as a detoxification mechanism .
  • Mitigation strategies : Co-supplementation with 5-aminolevulinate (5-ALA) to restore heme biosynthesis and mitochondrial membrane potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.